molecular formula C17H12ClN5S B2945941 3-({[6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}methyl)pyridine CAS No. 894040-36-9

3-({[6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}methyl)pyridine

Cat. No.: B2945941
CAS No.: 894040-36-9
M. Wt: 353.83
InChI Key: OPYDNIITRYVAQR-UHFFFAOYSA-N
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Description

This compound belongs to the [1,2,4]triazolo[4,3-b]pyridazine family, characterized by a fused triazole-pyridazine core. The structure features:

  • A 4-chlorophenyl substituent at position 6 of the pyridazine ring.
  • A sulfanylmethylpyridine group at position 3 of the triazole ring.

The presence of the chlorophenyl group enhances lipophilicity and may influence binding to hydrophobic pockets in biological targets, while the pyridinylsulfanyl moiety contributes to hydrogen bonding and π-π stacking interactions . Its molecular formula is C₁₇H₁₁ClN₆S, with a molecular weight of 353.83 g/mol .

Properties

IUPAC Name

6-(4-chlorophenyl)-3-(pyridin-3-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN5S/c18-14-5-3-13(4-6-14)15-7-8-16-20-21-17(23(16)22-15)24-11-12-2-1-9-19-10-12/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPYDNIITRYVAQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}methyl)pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorophenylhydrazine with 3-(chloromethyl)pyridine in the presence of a base, followed by cyclization with a suitable reagent to form the triazolo-pyridazine core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-({[6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}methyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

3-({[6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}methyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-({[6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}methyl)pyridine involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The triazolo-pyridazine core is known to interact with proteins through hydrogen bonding and hydrophobic interactions, influencing cellular pathways and processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Position 6 Substitutions

6-(4-Chlorophenyl) vs. Analog (CAS 891099-01-7): Replacing chlorophenyl with furan-2-yl introduces an electron-rich heterocycle, reducing lipophilicity (water solubility: 29 µg/mL at pH 7.4 ). This may decrease membrane permeability but improve solubility for aqueous applications.

6-Pyridinyl Derivatives BI86881 (CAS 877635-07-9): Features a pyridin-3-yl group at position 6, which enhances π-π interactions with aromatic residues in enzymes.

Position 3 Modifications

Sulfanylmethylpyridine vs. In contrast, the sulfanylmethylpyridine in the target compound offers a flexible linker for interactions with polar residues.

Computational and Docking Insights

  • Glide Docking Studies (): Triazolopyridazines with aromatic substituents show high enrichment factors in virtual screening, suggesting strong target selectivity. The target compound’s 4-chlorophenyl group may improve fit into hydrophobic pockets compared to furan or pyridine analogs .

Biological Activity

The compound 3-({[6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}methyl)pyridine is a novel heterocyclic derivative that has garnered attention for its potential biological activities, particularly in cancer treatment. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

The compound is characterized by a triazolo-pyridazin scaffold with a chlorophenyl moiety and a sulfanyl group. Its synthesis typically involves multi-step reactions that include the formation of the triazole ring and subsequent modifications to introduce the pyridine and sulfanyl groups. These structural features are crucial for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the triazolo-pyridazin structure. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines, including A549 (lung), MCF-7 (breast), and HeLa (cervical) cells. The IC50 values for these compounds were reported as follows:

CompoundA549 IC50 (μM)MCF-7 IC50 (μM)HeLa IC50 (μM)
12e1.06 ± 0.161.23 ± 0.182.73 ± 0.33
Foretinib0.019--

Compound 12e , which shares structural similarities with our target compound, exhibited potent inhibition of c-Met kinase (IC50 = 0.090 μM), indicating that modifications to the triazolo-pyridazin framework can enhance biological activity significantly .

The mechanism through which these compounds exert their anticancer effects involves the inhibition of c-Met kinase, a receptor tyrosine kinase implicated in cancer progression and metastasis. The binding affinity of these compounds to the ATP-binding site of c-Met suggests that they may effectively block downstream signaling pathways involved in tumor growth and survival .

Structure-Activity Relationship (SAR)

Studies on structure-activity relationships have shown that specific substitutions on the triazolo-pyridazin scaffold can enhance cytotoxicity. For example:

  • Halogen substitutions on the phenyl ring can affect the potency, with fluorine yielding moderate improvements.
  • The presence of a 2-pyridyl group has been linked to increased cytotoxicity across multiple cancer cell lines.

These findings underscore the importance of careful structural design in developing effective anticancer agents .

Case Studies

  • In Vitro Studies : A series of compounds derived from similar scaffolds were tested for their cytotoxic effects using the MTT assay. Results indicated that most compounds displayed moderate cytotoxicity with some achieving IC50 values below 10 μM, suggesting potential for further development .
  • In Vivo Studies : Although primarily focused on in vitro evaluations, preliminary in vivo studies have indicated promising results in animal models, warranting further investigation into pharmacokinetics and therapeutic efficacy.

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